2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide
Description
2-Phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide is a hybrid heterocyclic compound combining two pharmacologically relevant motifs: a tetrahydroimidazo[1,2-a]pyridine core and a triazole-carboxamide moiety. The tetrahydroimidazo[1,2-a]pyridine scaffold is associated with conformational rigidity and bioactivity in central nervous system (CNS) targets, while the triazole-carboxamide group is frequently employed in medicinal chemistry for hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
2-phenyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-22(19-14-23-28(26-19)16-8-2-1-3-9-16)25-18-11-5-4-10-17(18)20-15-27-13-7-6-12-21(27)24-20/h1-5,8-11,14-15H,6-7,12-13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCZUYKUFAATJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=NN(N=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound 2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide are certain kinases. Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and differentiation.
Mode of Action
The compound this compound interacts with its kinase targets by binding to them. This binding can inhibit the activity of the kinases, leading to changes in the cellular processes that they regulate.
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by the kinases it targets. These pathways can include those involved in cell growth and differentiation. The downstream effects of these changes can vary depending on the specific kinases targeted and the cells in which they are expressed.
Biological Activity
2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential anticancer properties. This article reviews its biological activity, focusing on its mechanism of action, anticancer efficacy, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula: C22H20N6O
- Molecular Weight: 384.443 g/mol
- CAS Number: 2034390-32-2
- Purity: Typically 95% .
The primary mechanism by which this compound exerts its biological effects involves the inhibition of specific kinases. This interaction leads to the modulation of various biochemical pathways associated with cell proliferation and survival.
Target Kinases
The compound primarily targets:
- Kinase Enzymes: Involved in signaling pathways that regulate cell growth and apoptosis.
Mode of Action
The binding of the compound to its kinase targets results in:
- Inhibition of Tumor Growth: By disrupting signaling pathways essential for cancer cell survival.
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer activity against various human cancer cell lines.
Case Studies and Findings:
-
Cell Lines Tested:
- A549 (lung carcinoma)
- Hs-683 (glioma)
- MCF-7 (breast carcinoma)
- SK-MEL-28 (melanoma)
- B16-F10 (melanoma)
- Efficacy Results:
| Cell Line | IC50 Value (μM) | Reference Drug |
|---|---|---|
| MCF-7 | 9 | 5-FU |
| SK-MEL-28 | 7.8 | Etoposide |
| B16-F10 | 10.8 | N/A |
Molecular Docking Studies
Molecular docking studies have revealed strong binding affinities between the compound and targeted kinases. These studies suggest that modifications in the chemical structure can enhance anticancer activity by improving interactions with the kinase active sites .
Comparison with Similar Compounds
Tetrahydroimidazo[1,2-a]pyridine Derivatives
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) (): Features a nitro-substituted phenyl group and dicarboxylate ester. Melting point: 215–217°C; 55% yield. Structural rigidity from the tetrahydroimidazo[1,2-a]pyridine core but lacks the triazole-carboxamide group .
2-(3,4-Dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine (24) ():
Triazole-Carboxamide Derivatives
5-Hydroxy-2-methyl-N-(2,3,5,6-tetrafluoro[1,1'-biphenyl]-4-yl)-2H-1,2,3-triazole-4-carboxamide (6) ():
2-(Cyclopropylmethyl)-5-hydroxy-N-(2,3,5,6-tetrafluoro[1,1'-biphenyl]-4-yl)-2H-1,2,3-triazole-4-carboxamide (8) ():
Physicochemical Properties
Key Observations :
- Fluorinated triazole-carboxamides (e.g., Compound 6) exhibit higher melting points, likely due to enhanced crystallinity from fluorine atoms .
- The tetrahydroimidazo[1,2-a]pyridine core (e.g., 2d) contributes to higher thermal stability compared to non-hydrogenated analogs .
Pharmacological Implications
- Triazole-Carboxamide Group : Enhances target engagement through hydrogen bonding, as demonstrated in fluorinated analogs with improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
